molecular formula C10H8ClN3 B3029141 2-Chloro-6-phenylpyrimidin-4-amine CAS No. 54994-35-3

2-Chloro-6-phenylpyrimidin-4-amine

Cat. No.: B3029141
CAS No.: 54994-35-3
M. Wt: 205.64
InChI Key: WEUHZJARRPBHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-phenylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C10H8ClN3. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a phenyl group at the sixth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenylpyrimidin-4-amine typically involves the amination of 2-chloro-6-phenylpyrimidine. One common method includes the reaction of 2-chloro-6-phenylpyrimidine with ammonia or an amine under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Altered pyrimidine derivatives with different oxidation states.

    Coupling Reactions: Biaryl or diaryl pyrimidine derivatives.

Scientific Research Applications

2-Chloro-6-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and phenyl groups on the pyrimidine ring can influence the binding affinity and specificity of the compound towards its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-phenylpyrimidine
  • 2-Chloro-4-methyl-6-phenylpyrimidine
  • 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine

Comparison: 2-Chloro-6-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-dichloro derivatives, it has a single chlorine atom, which can lead to different reactivity and interaction profiles. The presence of a phenyl group at the sixth position also differentiates it from other pyrimidine derivatives, influencing its solubility, stability, and binding characteristics .

Properties

IUPAC Name

2-chloro-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUHZJARRPBHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704387
Record name 2-Chloro-6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54994-35-3
Record name 2-Chloro-6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-phenylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-phenylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-phenylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-phenylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-phenylpyrimidin-4-amine
Reactant of Route 6
2-Chloro-6-phenylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.